molecular formula C14H15N5O4S B2446732 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034603-32-0

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2446732
CAS No.: 2034603-32-0
M. Wt: 349.37
InChI Key: QRCYCSVDJCNKGT-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, making it an interesting subject for chemical and pharmacological research.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound might target enzymes or proteins essential for fungal growth and survival.

Mode of Action

Based on its structural similarity to other fungicidal compounds , it can be hypothesized that it may interfere with the normal functioning of key enzymes or proteins in fungi, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Similar compounds have been found to inhibit purine nucleoside phosphorylase (pnp), a key enzyme involved in purine metabolism . This suggests that the compound might also affect purine metabolism, leading to disruption of nucleic acid synthesis and cell growth in fungi.

Result of Action

Based on its potential fungicidal activity , it can be hypothesized that the compound might lead to cell death in fungi by disrupting key cellular processes such as nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Starting materials may include pyrazole derivatives and thienopyrimidine precursors. Typical reaction conditions involve:

  • Condensation Reactions: : Initial steps often involve condensation of appropriate starting materials to form intermediate compounds.

  • Cyclization: : Further steps might include cyclization reactions to construct the thienopyrimidine core.

  • Amidation: : Final steps usually involve amidation reactions to attach the pyrazole moiety.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized to increase yield and reduce costs. This could involve using catalysts, refining reaction conditions such as temperature and pressure, and employing continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reduction reactions may target specific carbonyl groups within the structure.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can modify the pyrazole or thienopyrimidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

The primary products from these reactions depend on the specific functional groups being targeted. Oxidation typically results in ketones or carboxylic acids, reduction yields alcohols or amines, and substitution produces various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

The compound's structure allows it to interact with various biological molecules, making it a candidate for biochemical assays and studies.

Medicine

It is investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral activities.

Industry

In industrial applications, it might be used as an intermediate in the synthesis of dyes, polymers, or other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide.

  • 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives.

  • Thienopyrimidine analogs.

Uniqueness

Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazole and thienopyrimidine rings

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-18-7-8(12(17-18)23-2)11(20)15-4-5-19-13(21)10-9(3-6-24-10)16-14(19)22/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCYCSVDJCNKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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